II(3)Neu5Ac2GgOse4Cer

Description

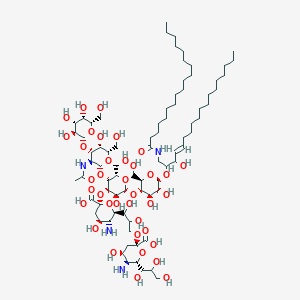

Structure

2D Structure

Properties

IUPAC Name |

(2R,4R,5S,6S)-2-[3-[(2R,3R,4S,6R)-6-[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H144N4O37/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-54(96)83-36-49(44(91)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)111-74-65(104)63(102)67(52(40-88)114-74)116-76-66(105)72(68(53(41-89)115-76)117-73-57(84-43(3)90)71(61(100)51(39-87)112-73)118-75-64(103)62(101)60(99)50(38-86)113-75)121-80(78(108)109)35-46(93)56(82)70(120-80)59(98)48(95)42-110-79(77(106)107)34-45(92)55(81)69(119-79)58(97)47(94)37-85/h30,32,44-53,55-76,85-89,91-95,97-105H,4-29,31,33-42,81-82H2,1-3H3,(H,83,96)(H,84,90)(H,106,107)(H,108,109)/b32-30+/t44?,45-,46+,47?,48?,49?,50+,51+,52-,53+,55+,56-,57+,58?,59?,60-,61-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71+,72+,73-,74-,75-,76-,79-,80-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUBMTQAHKTQMI-MPGPKOMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(COC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)NC(=O)C)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(CO[C@@]6(C[C@H]([C@@H]([C@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H144N4O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1754.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19553-76-5 | |

| Record name | Ganglioside, GD1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019553765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Elucidation and Conformational Analysis of Ii 3 Neu5ac2ggose4cer

Detailed Glycan Structure and Glycosidic Linkage Characterization of II(3)Neu5Ac2GgOse4Cer

The structural backbone of this compound consists of a ceramide lipid anchor embedded in the cell membrane and a complex oligosaccharide chain extending into the extracellular space. The glycan portion is a branched hexasaccharide, the composition and linkage of which define the molecule's identity and function.

The systematic name for the oligosaccharide portion of this compound is Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glc. This structure is built upon a core tetrasaccharide, gangliotetraose (B164665) (GgOse4), which has the sequence Galβ1-3GalNAcβ1-4Galβ1-4Glc. nih.gov A key feature of this compound is the presence of a disialic acid motif attached to the inner galactose residue.

The glycosidic linkages, which are the covalent bonds connecting the monosaccharide units, have been meticulously characterized through a combination of chemical and enzymatic methods, as well as advanced analytical techniques.

Key Glycosidic Linkages in this compound:

| Linkage | Monosaccharide 1 | Monosaccharide 2 |

| β1-3 | Galactose (Gal) | N-acetylgalactosamine (GalNAc) |

| β1-4 | N-acetylgalactosamine (GalNAc) | Galactose (Gal) |

| α2-8 | N-acetylneuraminic acid (Neu5Ac) | N-acetylneuraminic acid (Neu5Ac) |

| α2-3 | N-acetylneuraminic acid (Neu5Ac) | Galactose (Gal) |

| β1-4 | Galactose (Gal) | Glucose (Glc) |

| β1-1 | Glucose (Glc) | Ceramide |

This table details the specific glycosidic bonds connecting the sugar residues in the oligosaccharide chain of this compound.

Ceramide Moiety Structural Variations and Their Influence on this compound Properties

The ceramide portion of this compound, which anchors the molecule to the lipid bilayer, is not a single entity but rather a family of related structures. This heterogeneity arises from variations in the length and degree of unsaturation of the fatty acid chain and the long-chain sphingoid base. nih.gov For instance, in murine T lymphoblasts, the major disialogangliosides of the GD1 alpha type (an isomer of GD1b) were found to have C24:0/24:1 and C16:0 fatty acids.

These variations in the ceramide structure have a significant impact on the physicochemical properties and biological functions of this compound. The length and saturation of the fatty acid chain influence how the ganglioside packs within the membrane, affecting membrane fluidity and the formation of lipid rafts. oup.com The hydrophobic ceramide tail and its interactions with other lipids like cholesterol and sphingomyelin (B164518) are driving forces for the lateral segregation of gangliosides into distinct membrane microdomains. oup.comnih.gov

Furthermore, the structure of the ceramide can influence the presentation of the glycan headgroup to the extracellular environment, thereby modulating its interactions with other molecules. While the primary recognition sites are on the oligosaccharide chain, the ceramide moiety's role in positioning and orienting the glycan is critical for specific binding events. unimi.it

Three-Dimensional Conformation and Membrane Integration of this compound

The biological activity of this compound is intrinsically linked to its three-dimensional conformation and its integration within the cell membrane. The bulky and negatively charged oligosaccharide headgroup, in contrast to the hydrophobic ceramide, dictates a specific orientation and dynamic behavior.

Conformational analysis using 1H-NMR spectroscopy has shown that the disialosyl chain of GD1b is extended toward the -β-Gal-(1→4)-β-Glc- portion of the ganglioside. nih.gov Molecular dynamics simulations have further refined our understanding, proposing a conformational model for GD1b in an aqueous environment. nih.gov These studies highlight the role of both direct and water-mediated hydrogen bonds in stabilizing the conformation of the oligosaccharide structure. nih.gov

When integrated into a membrane, the hydrophobic ceramide moiety inserts into the outer leaflet of the phospholipid bilayer. nih.gov The bulky oligosaccharide headgroup protrudes into the extracellular space, where it can engage in both cis interactions (with molecules on the same membrane) and trans interactions (with molecules on other cells or in the extracellular matrix). nih.gov

The presence of this compound and other gangliosides significantly influences the properties of the membrane itself. Their large headgroups can induce a positive curvature in the membrane, which is why they are often enriched in areas of high curvature like the growing tips of neurites. nih.govunimi.it They are also key components in the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for cellular signaling. nih.gov The equilibrium between GD1b and its lactone derivative has been suggested to be a mechanism for membrane reorganization. unimi.it

Isomeric Forms and Stereochemical Considerations of this compound

The complexity of this compound is further amplified by the existence of isomers and the critical importance of stereochemistry. Stereoisomers are molecules with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.

A prominent isomer of this compound (GD1b) is GD1a. Both are disialogangliosides, but they differ in the point of attachment of the second sialic acid residue. In GD1b, both sialic acids are attached to the inner galactose, forming a Neu5Acα2-8Neu5Acα2-3 linkage. In GD1a, one sialic acid is attached to the inner galactose (α2-3 linkage) and the other is attached to the terminal galactose (α2-3 linkage). nih.gov This seemingly minor difference leads to distinct biological roles and allows for their separation and identification using techniques like trapped ion mobility mass spectrometry (TIMS) and liquid chromatography-mass spectrometry (LC-MS). chemrxiv.orgmdpi.com

Table of Compound Names Mentioned

| Abbreviation | Full Name |

| This compound | Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer |

| GD1b | Galβ1-3GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer |

| GD1a | Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer |

| GgOse4 | Gangliotetraose |

| Gal | Galactose |

| Glc | Glucose |

| GalNAc | N-acetylgalactosamine |

| Neu5Ac | N-acetylneuraminic acid |

| Cer | Ceramide |

| C16:0 | Palmitic acid |

| C24:0 | Lignoceric acid |

| C24:1 | Nervonic acid |

Biosynthetic Pathways and Enzymatic Machinery for Ii 3 Neu5ac2ggose4cer Synthesis

Identification and Characterization of Glycosyltransferases Involved in GgOse4Cer Core Synthesis

The synthesis of the GgOse4Cer (Asialoganglioside GA1) core structure is a critical step in the formation of a-series gangliosides. This process begins after the initial formation of ganglioside GM3 and involves the sequential addition of sugar moieties by specific glycosyltransferases.

The key enzymes responsible for elongating the precursor GM3 to form the GgOse4Cer backbone on the way to the final compound are:

GM2/GD2 Synthase (β-1,4-N-acetylgalactosaminyltransferase 1, B4GALNT1): This enzyme catalyzes the transfer of N-acetylgalactosamine (GalNAc) from its activated sugar donor, UDP-GalNAc, to GM3. This reaction forms GM2, a crucial branch point in ganglioside biosynthesis, directing the pathway towards the synthesis of a-series gangliosides. researchgate.netplos.org

GM1/GD1b Synthase (β-1,3-galactosyltransferase 4, B3GALT4): Following the formation of GM2, this enzyme adds a galactose (Gal) residue from UDP-Gal to the terminal GalNAc of GM2. plos.org This step results in the formation of GM1a, which contains the complete GgOse4Cer core structure.

The identification and characterization of these enzymes have been achieved through gene cloning and enzymatic analysis, which have clarified their specific roles and substrate requirements in the ganglioside biosynthetic pathway. researchgate.net

Table 1: Key Glycosyltransferases in GgOse4Cer Core Synthesis

| Enzyme Name | Gene | Function in Pathway | Substrate | Product |

|---|---|---|---|---|

| GM2/GD2 Synthase | B4GALNT1 | Adds GalNAc to GM3, initiating the a-series pathway | GM3 | GM2 |

| GM1/GD1b Synthase | B3GALT4 | Adds terminal Galactose to GM2, completing the GgOse4 core | GM2 | GM1a |

Sialyltransferase Activities Essential for Neu5Ac Glycosylation in II(3)Neu5Ac2GgOse4Cer

The defining characteristic of gangliosides is the presence of one or more sialic acid (Neu5Ac) residues. The synthesis of this compound, a disialylated ganglioside, requires the action of specific sialyltransferases at distinct points in the biosynthetic pathway.

The formation of this compound, also known as GD1a, involves two key sialylation steps:

Initial Sialylation: The first sialic acid is added to Lactosylceramide (B164483) (LacCer) to form GM3. This reaction is the entry point for the biosynthesis of nearly all complex gangliosides. researchgate.net

Second Sialylation: The second sialic acid is added to the fully formed GM1a ganglioside to yield the final GD1a product.

The enzymes responsible for these reactions belong to different sialyltransferase families, distinguished by the type of linkage they create.

Alpha-2,3-Sialyltransferase Specificity and Mechanism

Alpha-2,3-sialyltransferases are responsible for both sialylation events in the formation of GD1a. These enzymes transfer sialic acid from a CMP-Neu5Ac donor to a terminal galactose residue of an acceptor molecule, forming an α-2,3-glycosidic linkage. nih.govresearchgate.net

GM3 Synthase (ST3GalV): This enzyme specifically catalyzes the synthesis of GM3 from LacCer. molbiolcell.org Its action is foundational for the entire ganglioside series. The enzyme recognizes the terminal galactose of LacCer as its specific acceptor substrate. researchgate.net

GD1a/GT1b Synthase (ST3GalII): This sialyltransferase acts later in the pathway, recognizing the terminal galactose of GM1a as its acceptor. It transfers a second sialic acid residue to GM1a, completing the synthesis of GD1a. plos.org

The catalytic mechanism of these enzymes relies on highly conserved amino acid sequences known as "sialylmotifs" (L, S, VS) within their catalytic domains, which are essential for binding the donor and acceptor substrates and facilitating the transfer reaction. uu.nl

Alpha-2,8-Sialyltransferase Specificity and Mechanism

While not directly involved in the synthesis of GD1a (an a-series ganglioside), alpha-2,8-sialyltransferases are crucial for the biosynthesis of b-series and c-series gangliosides. These enzymes catalyze the transfer of a sialic acid residue to another sialic acid already attached to the glycan chain, forming an α-2,8-linkage. uniprot.org

GD3 Synthase (ST8SiaI): This is a key enzyme that defines the branch point between a-series and b-series gangliosides. It adds a second sialic acid to GM3, forming GD3. researchgate.netnih.gov GD3 then serves as the precursor for all b-series gangliosides, such as GD2, GD1b, and GT1b. uniprot.org The enzyme can also add further sialic acids to GD3 to form GT3 and can use other gangliosides like GD1a as substrates to synthesize more complex structures. uniprot.org

Other ST8 Family Members: Other enzymes in this family, such as ST8SiaV (GT3 synthase), are responsible for creating polysialic acid chains on gangliosides, leading to the formation of c-series gangliosides. researchgate.net

Like other sialyltransferases, the specificity of ST8 enzymes is determined by their catalytic domain, which recognizes a sialylated acceptor.

Sequential Sialylation Events in this compound Formation

The biosynthesis of GD1a is a model of the sequential and orderly nature of ganglioside synthesis. The process is not random but follows a strict, factory-like assembly line. researchgate.netnih.gov

The sequence is as follows:

Step 1 (GM3 Formation): The pathway begins with the conversion of Lactosylceramide to GM3 by GM3 synthase (ST3GalV). This molecule is the common precursor for the major ganglioside series. researchgate.net

Step 2 (GM2 Formation): GM2/GD2 synthase (B4GALNT1) adds a GalNAc residue to GM3, committing the molecule to the a-series pathway. plos.org

Step 3 (GM1a Formation): GM1/GD1b synthase (B3GALT4) adds the final galactose, completing the neutral carbohydrate core and forming GM1a.

Step 4 (GD1a Formation): Finally, GD1a synthase (ST3GalII) adds the second α-2,3-linked sialic acid to the terminal galactose of GM1a to produce the final this compound (GD1a) molecule. plos.org

This vectorial process ensures the correct assembly and prevents the formation of incorrect structures. The product of one enzymatic reaction becomes the specific substrate for the next enzyme in the sequence. researchgate.net

Subcellular Localization of this compound Biosynthetic Enzymes

The synthesis of gangliosides is spatially organized within the cell, primarily occurring in the membranes of the Endoplasmic Reticulum (ER) and the Golgi apparatus. nih.govnih.gov This compartmentalization is crucial for regulating the sequential biosynthetic pathway.

Endoplasmic Reticulum (ER): The process begins in the ER with the synthesis of the ceramide backbone. researchgate.net Some glycosyltransferases, such as GM2/GD2 synthase, have been found to be distributed in both the ER and the Golgi. researchgate.netacs.org

Golgi Apparatus: The Golgi is the principal site for the elongation of the glycan chain and for all sialylation events. nih.govbeilstein-journals.org The various glycosyl- and sialyltransferases are arranged in an assembly line across the Golgi cisternae (from cis to trans). As the nascent ganglioside is transported through the Golgi compartments, it encounters the enzymes in the correct sequence for its maturation. molbiolcell.orgresearchgate.net

Studies using fluorescently tagged proteins have helped to pinpoint the location of these enzymes. For instance, GM3 synthase has isoforms that localize to either the ER or the Golgi, adding a layer of regulatory complexity. molbiolcell.org In contrast, GD3 synthase (ST8SiaI) shows a more distinct localization to the Golgi apparatus. researchgate.netacs.org This differential localization can determine the fate of the GM3 precursor; if it encounters GM2/GD2 synthase first, it enters the a-series pathway, whereas if it encounters GD3 synthase first, it is channeled into the b-series. researchgate.net

Table 2: Subcellular Localization of Key Biosynthetic Enzymes

| Enzyme | Primary Subcellular Location | Reference |

|---|---|---|

| GM3 Synthase (ST3GalV) | Golgi Apparatus (some isoforms in ER) | molbiolcell.org |

| GM2/GD2 Synthase (B4GALNT1) | Endoplasmic Reticulum (ER) and Golgi Apparatus | researchgate.netacs.org |

| GM1/GD1b Synthase (B3GALT4) | Golgi Apparatus | plos.org |

| GD1a Synthase (ST3GalII) | Golgi Apparatus | plos.orgmdpi.com |

| GD3 Synthase (ST8SiaI) | Golgi Apparatus | researchgate.netacs.org |

Regulation of this compound Biosynthesis at Transcriptional and Post-Translational Levels

The cellular profile of gangliosides is tightly controlled through complex regulatory mechanisms that operate at multiple levels to ensure the correct types and amounts of these molecules are produced. This regulation is particularly important during development and in response to cellular signals. researchgate.netnih.gov

Transcriptional Regulation: The primary level of control is the regulation of gene transcription for the various glycosyltransferases. The expression of these enzymes is highly specific to cell type and developmental stage. researchgate.netnih.gov For example, during brain development, there is a switch from the expression of simple gangliosides to more complex ones, which is achieved by changing the expression levels of the corresponding synthase genes. researchgate.net

Analysis of the promoter regions of ganglioside synthase genes has revealed common features. Many of these genes lack a TATA box but contain GC-rich regions with binding sites for transcription factors like Sp1, which is characteristic of housekeeping genes. nih.gov However, their expression is far from constitutive and is subject to complex regulation by various signaling pathways and negative regulatory elements that fine-tune their expression. nih.govnih.gov

Post-Translational Regulation: After the enzymes are synthesized, their activity and function are further modulated by post-translational mechanisms.

N-glycosylation: Many glycosyltransferases are themselves glycoproteins. The N-glycan chains attached to them can be crucial for their correct folding, stability, trafficking from the ER to the Golgi, and catalytic activity. nih.govuky.edu For example, inhibiting the proper processing of N-glycans on ST-II (GD3 synthase) leads to its retention in the ER and increased degradation. uky.edu

Enzyme Complex Formation: A key regulatory mechanism within the Golgi is the formation of multi-enzyme complexes. acs.org Glycosyltransferases can physically associate with each other, which can enhance their catalytic activity and facilitate substrate channeling, where the product of one enzyme is passed directly to the next in the complex. researchgate.net The formation of a complex between GD3 synthase and GM2/GD2 synthase, for instance, has been shown to channel biosynthesis towards the b-series gangliosides. researchgate.net This organization into functional complexes provides an efficient and highly regulated assembly line for ganglioside production.

Table of Compounds

| Abbreviation | Full Name |

| Gangliosides | |

| GgOse4Cer | Asialoganglioside GA1 |

| GM3 | Monosialotetrahexosylganglioside 3 |

| GM2 | Monosialotetrahexosylganglioside 2 |

| GM1a | Monosialotetrahexosylganglioside 1a |

| GD3 | Disialotetrahexosylganglioside 3 |

| GD2 | Disialotetrahexosylganglioside 2 |

| GD1a | Disialotetrahexosylganglioside 1a |

| GD1b | Disialotetrahexosylganglioside 1b |

| GT3 | Trisialotetrahexosylganglioside 3 |

| GT1b | Trisialotetrahexosylganglioside 1b |

| Lipids | |

| Cer | Ceramide |

| LacCer | Lactosylceramide |

| Enzymes | |

| B3GALT4 | Beta-1,3-galactosyltransferase 4 (GM1/GD1b Synthase) |

| B4GALNT1 | Beta-1,4-N-acetyl-galactosaminyl-transferase 1 (GM2/GD2 Synthase) |

| ST3GalII | ST3 Beta-galactoside alpha-2,3-sialyltransferase 2 (GD1a/GT1b Synthase) |

| ST3GalV | ST3 Beta-galactoside alpha-2,3-sialyltransferase 5 (GM3 Synthase) |

| ST8SiaI | ST8 Alpha-N-acetyl-neuraminide alpha-2,8-sialyltransferase 1 (GD3 Synthase) |

| ST8SiaV | ST8 Alpha-N-acetyl-neuraminide alpha-2,8-sialyltransferase 5 (GT3 Synthase) |

| Other | |

| Neu5Ac | N-acetylneuraminic acid (Sialic Acid) |

| Gal | Galactose |

| GalNAc | N-acetylgalactosamine |

| UDP | Uridine diphosphate |

| CMP | Cytidine monophosphate |

| ER | Endoplasmic Reticulum |

Metabolic Precursors and Donor Substrate Availability for this compound Anabolism (e.g., CMP-Neu5Ac)

The biosynthesis of the complex ganglioside this compound, also known as GD1b, is a multi-step process that occurs primarily in the Golgi apparatus. nih.gov This anabolic pathway is critically dependent on the sequential addition of monosaccharide units to a growing glycosphingolipid chain. The success of this synthesis relies on two key factors: the availability of essential metabolic precursors and the presence of specific enzymatic machinery. The anabolic pathway is fueled by nucleotide-activated sugars, which serve as high-energy donor substrates for glycosyltransferase enzymes.

The foundational precursors for the synthesis of this compound include the lipid ceramide and a series of carbohydrates. The assembly begins from lactosylceramide (LacCer), which is itself built upon a ceramide backbone. From LacCer, the pathway proceeds through a series of intermediates, including the gangliosides GM3 and GD3, before reaching the final GD1b structure. nih.gov Each step involves the addition of a specific sugar moiety, which must be available in its activated nucleotide-sugar form.

The availability of these donor substrates is a crucial factor in determining the rate and profile of ganglioside synthesis within a cell. The cellular pools of these nucleotide sugars are influenced by various metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which provide the foundational building blocks for these complex molecules. mdpi.com

Interactive Data Table: Precursors for this compound Synthesis

| Precursor Monosaccharide | Activated Donor Substrate | Enzyme Class Transferring the Unit |

| N-Acetylneuraminic acid (Neu5Ac) | CMP-Neu5Ac | Sialyltransferase |

| N-Acetylgalactosamine (GalNAc) | UDP-GalNAc | N-acetylgalactosaminyltransferase |

| Galactose (Gal) | UDP-Gal | Galactosyltransferase |

| Glucose (Glc) | UDP-Glc | Glucosyltransferase |

Catabolism and Degradation of Ii 3 Neu5ac2ggose4cer

Glycoside Hydrolase Activities in II(3)Neu5Ac2GgOse4Cer Degradation

The degradation of the oligosaccharide backbone of gangliosides, including the b-series ganglioside this compound, is a stepwise process catalyzed by a series of lysosomal exoglycosidases. cazy.org These enzymes sequentially cleave monosaccharide units from the non-reducing end of the ganglioside's glycan chain. conicet.gov.ar The catabolism of the core structure of this compound, which is a gangliotetraosylceramide, involves the activity of β-hexosaminidase and β-galactosidase.

Following the removal of the terminal sialic acid residues by sialidases, the resulting monosialoganglioside, GM1, is further degraded. The enzyme β-galactosidase, with the assistance of a sphingolipid activator protein (saposin B or GM2 activator protein), hydrolyzes the terminal galactose residue of GM1 to produce ganglioside GM2. nih.gov Subsequently, the terminal N-acetylgalactosamine residue of GM2 is cleaved by β-hexosaminidase A (Hex A), a heterodimer composed of α and β subunits, in a reaction that requires the GM2 activator protein (GM2AP). jneurosci.orgmdpi.com This step yields ganglioside GM3. Inherited deficiencies in the enzymes β-galactosidase or β-hexosaminidase A, or the GM2 activator protein, lead to the accumulation of their respective substrates, resulting in severe neurodegenerative lysosomal storage disorders known as GM1 and GM2 gangliosidoses. nih.govjneurosci.org

| Enzyme | EC Number | Function in Ganglioside Catabolism | Activator Protein Required |

| β-Galactosidase | 3.2.1.23 | Cleaves terminal galactose from GM1 to form GM2. nih.gov | Saposin B or GM2AP nih.gov |

| β-Hexosaminidase A (Hex A) | 3.2.1.52 | Cleaves terminal N-acetylgalactosamine from GM2 to form GM3. mdpi.com | GM2AP jneurosci.org |

| β-Hexosaminidase B (Hex B) | 3.2.1.52 | Can cleave terminal N-acetylgalactosamine from GA2 (asialo-GM2). mdpi.com | - |

Sialidase Specificities and Their Role in this compound Turnover

The initial and rate-limiting step in the degradation of this compound is the removal of its sialic acid residues. This is carried out by sialidases, also known as neuraminidases. The primary lysosomal sialidase is NEU1, which is part of a multienzyme complex that includes β-galactosidase and the protective protein/cathepsin A (PPCA). nih.govoup.com PPCA is crucial for the stability and activity of NEU1 within the lysosome.

The degradation of the disialo-group (Neu5Acα2-8Neu5Ac) present in b-series gangliosides like this compound presents a specific challenge. Research has shown that the lysosomal sialidase poorly attacks this disialo-group when the ganglioside is presented by a physiological activator protein alone. nih.gov However, the hydrolysis of this group is significantly enhanced in the presence of detergents like taurodeoxycholate (B1243834) in vitro, suggesting that the accessibility of the substrate is a critical factor. nih.gov This indicates that the local membrane environment within the lysosome plays a crucial role in modulating sialidase activity towards disialogangliosides.

While NEU1 is the major lysosomal sialidase, other neuraminidases, such as the plasma membrane-associated NEU3 and the lysosomal/mitochondrial-associated NEU4, also exhibit activity towards gangliosides. oup.com NEU3 is primarily involved in modulating gangliosides at the cell surface, while NEU4 has been shown to be active against various gangliosides and can restore ganglioside catabolism in cells deficient in other enzymes. oup.com

| Sialidase | Cellular Localization | Specificity/Role in Disialoganglioside Turnover |

| NEU1 | Lysosomes nih.govoup.com | Primary lysosomal sialidase for ganglioside catabolism. Degrades polysialogangliosides. nih.gov Activity against the disialo-group of b-series gangliosides is complex and may require specific conditions. nih.gov |

| NEU3 | Plasma Membrane oup.com | Primarily involved in cell surface ganglioside modulation. oup.com Can hydrolyze polysialogangliosides to generate GM1. |

| NEU4 | Lysosomes, Mitochondria oup.com | Active against a range of gangliosides, including GM1 and GD1a. oup.com Can compensate for deficiencies in other catabolic enzymes. oup.com |

Lysosomal Pathways for Ganglioside Degradation and this compound Catabolism

The catabolism of this compound is confined to the acidic environment of the lysosome. Gangliosides, being amphiphilic molecules embedded in membranes, are not directly accessible to soluble hydrolytic enzymes. Their degradation requires a complex interplay between the enzymes, sphingolipid activator proteins (SAPs), and the lysosomal membrane itself. jneurosci.org

The process begins with the endocytosis of the ganglioside-containing membranes. Within the endolysosomal system, these membranes are processed, leading to the formation of intraluminal vesicles. jneurosci.org These vesicles are enriched in certain lipids, such as bis(monoacylglycero)phosphate (BMP), which create a negative surface charge. jneurosci.org This negative charge is crucial for attracting and binding the cationic hydrolases and SAPs to the vesicle surface. jneurosci.org

SAPs, such as the GM2 activator protein (GM2AP) and saposins (e.g., Saposin B), are essential cofactors. They act as lipid transfer proteins, solubilizing the ganglioside from the membrane and presenting it to the active site of the corresponding water-soluble glycosidase. nih.govjneurosci.org For instance, the degradation of GM1 by β-galactosidase and GM2 by Hex A are critically dependent on the presence of these activator proteins. nih.govjneurosci.org The absence of a functional GM2AP leads to the AB variant of GM2-gangliosidosis, a fatal neurodegenerative disease, even though the Hex A enzyme is functional. jneurosci.org

Regulation of this compound Turnover Rates

The turnover of this compound is a tightly regulated process to ensure appropriate levels of this and other gangliosides in cellular membranes. The regulation occurs at multiple levels, including enzyme and activator protein activity, substrate availability, and the lipid composition of the lysosomal membrane.

The expression of the genes encoding the glycosidases and activator proteins is a key regulatory point. nih.gov The rate of synthesis and degradation of these proteins will directly impact the cell's capacity to catabolize gangliosides.

Furthermore, the lipid environment of the lysosomal membranes plays a significant regulatory role. The presence of anionic lipids like BMP can stimulate the activity of certain catabolic steps by over 100-fold. jneurosci.org Conversely, the accumulation of other lipids can be inhibitory. For example, primary storage of lipids like sphingomyelin (B164518) or cholesterol in certain lysosomal storage diseases can secondarily inhibit the degradation of gangliosides by interfering with the function of SAPs, leading to a secondary accumulation of gangliosides like GM2 and GM3. oup.com This highlights the intricate balance and interdependence of different lysosomal catabolic pathways. The viscosity of the membrane can also influence the activity of membrane-bound neuraminidases, with increased fluidity potentially enhancing the degradation of ganglioside substrates. pnas.org

| Regulatory Factor | Mechanism of Action | Impact on this compound Turnover |

| Enzyme/Activator Protein Expression | Genetic regulation of the synthesis of hydrolases and SAPs. nih.gov | Determines the overall cellular capacity for ganglioside degradation. |

| Lysosomal pH | Optimal activity of lysosomal hydrolases occurs at an acidic pH (around 4.0-5.0). jneurosci.orgnih.gov | Essential for efficient enzymatic cleavage of sugar and sialic acid residues. |

| Sphingolipid Activator Proteins (SAPs) | Solubilize and present lipid substrates to enzymes. nih.govjneurosci.org | Obligatory for the hydrolysis of membrane-bound gangliosides by soluble enzymes. |

| Bis(monoacylglycero)phosphate (BMP) | Anionic lipid that attracts enzymes and SAPs to lysosomal vesicles. jneurosci.org | Significantly stimulates the rate of ganglioside degradation. |

| Inhibitory Lipids (e.g., Sphingomyelin, Cholesterol) | Interfere with the function of SAPs. oup.com | Can lead to a secondary accumulation of gangliosides by slowing their catabolism. |

| Membrane Fluidity | Affects the lateral diffusion and availability of ganglioside substrates to membrane-bound enzymes. pnas.org | Increased fluidity may enhance the turnover rate. |

Biological Roles and Functional Significance of Ii 3 Neu5ac2ggose4cer

II(3)Neu5Ac2GgOse4Cer as a Specific Mammalian Metabolite

This compound is a metabolite found in vertebrates, with its expression being tightly regulated and tissue-specific. In humans, its presence is most prominent in the central nervous system, peripheral nerves, and melanocytes. nih.gov The concentration of this ganglioside undergoes significant changes during development. For instance, in the brain, this compound constitutes a higher percentage of total gangliosides during fetal development, with its levels decreasing in the adult brain. This developmental regulation suggests a role in neural differentiation and maturation.

While its expression is low in most normal adult tissues, this compound is notably overexpressed in a variety of tumors of neuroectodermal origin, including neuroblastoma, melanoma, and small cell lung cancer. This differential expression has led to its classification as a tumor-associated antigen, making it a significant biomarker and a target for cancer immunotherapies. researchgate.net The synthesis of this compound occurs in the Golgi apparatus through a series of enzymatic steps involving glycosyltransferases. The precursor ganglioside, GD3, is converted to GD2 by the action of the enzyme GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase). frontiersin.org

Role of this compound in Cell Membrane Organization and Lipid Raft Dynamics

This compound is a key component of specialized membrane microdomains known as lipid rafts. biorxiv.org These are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction and protein trafficking. The physicochemical properties of this compound, including its large sialylated headgroup, contribute to the formation and stability of these rafts. oup.com

Within lipid rafts, this compound can influence the local membrane environment, affecting its fluidity and curvature. oup.comsemanticscholar.org By clustering with other molecules, it helps to organize signaling complexes. Research has shown that the enrichment of this compound in lipid rafts can modulate the activity of various membrane-associated proteins, including receptor tyrosine kinases and integrins. nih.govabcam.com This organization is crucial for the initiation and propagation of cellular signals originating at the cell surface.

Involvement of this compound in Cell-Cell Recognition and Adhesion Processes

The externally oriented carbohydrate portion of this compound makes it an important molecule in mediating interactions between cells and with the extracellular matrix (ECM). nih.gov It participates in cell-cell recognition by binding to specific carbohydrate-binding proteins (lectins) on adjacent cells. One such interaction is with Siglec-7, a receptor found on natural killer (NK) cells, which can modulate immune responses. nih.gov

In the context of cell adhesion, this compound has been shown to cooperate with integrins, a family of cell adhesion receptors. mdpi.com This collaboration is crucial for the attachment of cells to ECM components like fibronectin, vitronectin, and collagen. semanticscholar.orgnih.gov For example, in melanoma cells, this compound forms clusters with integrins within lipid rafts, which enhances cell adhesion to the ECM and promotes cell migration. nih.govnih.gov The inhibition of this interaction with monoclonal antibodies against this compound can disrupt cell attachment, highlighting its critical role in these processes. nih.gov

Signal Transduction Pathways Modulated by this compound

This compound is not a passive structural component of the cell membrane but an active participant in signal transduction. Its clustering in lipid rafts brings it into close proximity with signaling molecules, allowing it to modulate their activity.

One of the key signaling pathways influenced by this compound is the Focal Adhesion Kinase (FAK) pathway. In several cancer types, the expression of this compound is associated with increased phosphorylation and activation of FAK. researchgate.net This, in turn, can activate downstream pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival, proliferation, and migration. semanticscholar.orgabcam.com

Furthermore, this compound has been shown to modulate the activity of receptor tyrosine kinases. For instance, it can associate with and lead to the constitutive activation of the c-Met receptor in breast cancer cells, promoting cell proliferation through the MAPK signaling cascade. abcam.com Ligand binding to cell surface this compound can also induce the activation of Src-family kinases, leading to downstream signaling events such as calcium influx and changes in cellular morphology. nih.govresearchgate.net

| Pathway Component | Role in this compound-Modulated Signaling | Associated Cellular Processes |

| Focal Adhesion Kinase (FAK) | Phosphorylation is increased in the presence of this compound. researchgate.net | Cell adhesion, migration, and survival. |

| PI3K/Akt/mTOR | Activated downstream of FAK. semanticscholar.org | Cell growth, proliferation, and survival. |

| MAPK | Activated downstream of FAK and c-Met. abcam.com | Cell proliferation and differentiation. |

| c-Met | Constitutively activated through association with this compound. abcam.com | Cell proliferation and migration. |

| Src-Family Kinases | Activated upon ligand binding to this compound. nih.gov | Calcium influx and morphological changes. |

Immunological Recognition and Antibody Interactions with this compound

The high expression of this compound on the surface of many cancer cells and its restricted distribution in normal tissues make it an attractive target for the immune system and antibody-based therapies. nih.govresearchgate.net

Monoclonal antibodies developed against this compound exhibit a high degree of specificity for its unique carbohydrate structure. abcam.com The binding epitope for these antibodies is primarily located on the terminal portion of the glycan chain. oup.com Structural studies have revealed that the interaction is heavily dependent on an extended network of hydrogen bonds between the antibody's antigen-binding site and the sugar residues of this compound. semanticscholar.orgnih.gov

Specifically, the terminal N-acetylgalactosamine (GalNAc) and the two sialic acid residues are crucial for antibody recognition. oup.com Even subtle changes to this structure, such as the removal or modification of one of the sialic acids, can significantly reduce or abolish antibody binding. oup.com Glycan microarray analyses have demonstrated that therapeutic antibodies against this compound show remarkable specificity, with minimal cross-reactivity to other structurally related gangliosides. nih.gov

The way this compound is presented on the cell surface, its topology, is a critical factor for antibody recognition and binding. nih.gov Being anchored in the lipid bilayer, the glycan headgroup of this compound extends into the extracellular space, making it accessible to antibodies. The density and clustering of this compound within lipid rafts can influence the avidity of antibody binding, with higher densities potentially leading to more effective engagement of bivalent antibodies.

Mimicry of this compound-like Structures by Pathogens and its Immunological Consequences

Molecular mimicry is a phenomenon where a foreign antigen, such as one from a pathogen, shares structural similarities with a self-antigen. This resemblance can lead to the generation of cross-reactive antibodies or T cells that recognize both the pathogen and the host's own tissues, potentially triggering autoimmune diseases. nih.gov In the context of gangliosides, this mechanism is a significant factor in the development of certain autoimmune neuropathies, most notably Guillain-Barré syndrome (GBS). nih.govimmunopaedia.org.za

GBS is an acute inflammatory polyradiculoneuropathy that often follows a gastrointestinal or respiratory infection. nih.gov The most common infectious agent associated with GBS is the bacterium Campylobacter jejuni. nih.govnih.gov The lipo-oligosaccharides (LOS) on the outer membrane of some C. jejuni strains bear remarkable structural resemblance to the oligosaccharide portions of human gangliosides. researchgate.net This molecular mimicry can induce an immune response that, while initially targeting the invading pathogen, also mistakenly attacks gangliosides present on the surface of nerve cells. immunopaedia.org.za

While direct evidence of pathogens mimicking the specific structure of this compound is not extensively documented, the mimicry of structurally related c-series gangliosides, such as GD3, has been reported. nih.govresearchgate.net The core oligosaccharide structures of LOS from various C. jejuni serotypes have been found to mimic a range of human gangliosides, including GM1, GD1a, GD2, and GD3. nih.gov For instance, sensitization of rats with LOS from C. jejuni has been shown to induce the formation of anti-GD3 antibodies, leading to peripheral nerve dysfunction. nih.govresearchgate.net Chemical analysis has confirmed the presence of a GD3-like epitope in the LOS of these bacteria. nih.govresearchgate.net

The immunological consequences of this mimicry are significant. The cross-reactive antibodies can bind to gangliosides on the axolemma of peripheral nerves, leading to complement activation and subsequent nerve damage. researchgate.net This immune-mediated attack can result in the various clinical manifestations of GBS, including acute flaccid paralysis. nih.gov The specific ganglioside that is mimicked can influence the clinical presentation of the resulting neuropathy. nih.gov

The table below summarizes key research findings on the mimicry of ganglioside-like structures by pathogens and the associated immunological outcomes.

| Pathogen | Mimicked Ganglioside-like Structure | Immunological Consequence | Associated Disease |

| Campylobacter jejuni (various serotypes) | GM1, GD1a, GD2, GD3, and others | Production of cross-reactive IgG antibodies | Guillain-Barré Syndrome (GBS) nih.gov |

| Campylobacter jejuni (HS19 serotype) | GD3-like epitope | Induction of anti-GD3 antibodies, nerve conduction block | Peripheral neuropathy nih.govresearchgate.net |

This compound in Neuronal and Glial Cell Biology (inferred from related gangliosides and A2B5 antibody)

The precise biological roles of this compound are not fully elucidated; however, its functions in neuronal and glial cell biology can be inferred from the activities of structurally related c-series gangliosides and the behavior of cells recognized by the A2B5 antibody. The A2B5 antibody is known to bind to c-series gangliosides that contain at least three sialic acid residues. mdpi.com

Role in Neural Progenitor and Stem Cells:

The A2B5 antibody is a well-established marker for identifying neural progenitor and stem cells. mdpi.comnih.gov In the developing brain, A2B5-positive cells are found in regions containing multipotent neural stem cells (NSCs). mdpi.com These cells persist in the neurogenic niches of the adult brain, such as the subventricular zone, where they contribute to ongoing neurogenesis and gliogenesis. mdpi.com C-series gangliosides, including GD3, are highly expressed in NSCs and are crucial for maintaining their self-renewal capacity. mdpi.comjocs.jp The expression of these gangliosides is associated with the undifferentiated state of these progenitor cells. jocs.jp

Function in Glial Cell Lineage and Myelination:

A2B5 is widely used to identify oligodendrocyte precursor cells (OPCs), also known as O-2A progenitor cells, which are bipotential glial progenitors capable of differentiating into both oligodendrocytes and type-2 astrocytes. nih.govnih.govovid.com These A2B5-positive OPCs are present in both the developing and adult central nervous system and play a critical role in myelination and remyelination following injury. nih.gov The ganglioside 9-O-acetyl GD3, a related c-series ganglioside, has been implicated in glial-guided neuronal migration and in facilitating axonal growth and Schwann cell-induced myelination. mdpi.com Therefore, it is plausible that this compound, as a c-series ganglioside recognized by A2B5, is involved in the regulation of glial progenitor cell proliferation, differentiation, and the subsequent formation of myelin sheaths.

Involvement in Neuronal Development and Function:

The A2B5 antibody was initially identified for its reactivity with neuronal cells. nih.gov The expression of A2B5-reactive gangliosides changes both qualitatively and quantitatively during neuronal development, with less sialylated forms appearing before the more complex, highly sialylated ones. nih.gov C-series gangliosides are involved in various aspects of neuronal development, including neurite outgrowth. mdpi.com The intricate structure of gangliosides allows them to modulate the function of signaling receptors and ion channels, which are fundamental to neuronal excitability and synaptic transmission. mdpi.comnih.gov Deficiencies in the enzymes responsible for synthesizing b- and c-series gangliosides can lead to significant neurodevelopmental and neurodegenerative disorders. nih.govnih.gov

The following table summarizes the inferred biological roles of this compound based on the functions of related gangliosides and the A2B5 antibody.

| Cellular Context | Inferred Role of this compound | Supporting Evidence |

| Neural Stem and Progenitor Cells | Maintenance of self-renewal and multipotency | A2B5 is a marker for neural stem and progenitor cells. mdpi.comnih.gov C-series gangliosides like GD3 are crucial for NSC self-renewal. mdpi.comjocs.jp |

| Glial Progenitor Cells (OPCs) | Regulation of proliferation and differentiation into oligodendrocytes and astrocytes | A2B5 identifies bipotential glial progenitor cells (O-2A cells). nih.govnih.gov Related gangliosides are involved in myelination. mdpi.com |

| Developing Neurons | Modulation of neurite outgrowth and neuronal migration | A2B5 reacts with developing neuronal tissue. nih.gov Related gangliosides play a role in glial-guided neuronal migration and neuritogenesis. mdpi.com |

| Mature Nervous System | Contribution to synaptic function and neural repair | A2B5-positive cells persist in adult neurogenic niches and white matter, contributing to remyelination. mdpi.comnih.gov Gangliosides modulate synaptic transmission. mdpi.comnih.gov |

Advanced Analytical Methodologies for Ii 3 Neu5ac2ggose4cer Research

Mass Spectrometry-Based Characterization of II(3)Neu5Ac2GgOse4Cer

Mass spectrometry has become an indispensable tool for the analysis of gangliosides due to its high sensitivity, speed, and ability to provide detailed structural information from minute sample amounts. manchester.ac.ukrsc.orgresearchgate.net Modern MS approaches, particularly when coupled with separation techniques like liquid chromatography (LC), allow for in-depth characterization of both the glycan and lipid components of this compound. acs.org

High-Resolution Mass Spectrometry for Molecular Mass Determination

High-resolution mass spectrometry (HRMS), utilizing instruments like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for the initial characterization of this compound. mdpi.com HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which allow for the confident determination of the elemental composition of the molecule. researchgate.netnih.govresearchgate.net

This precision is essential for confirming the presence of the constituent monosaccharides (hexoses, N-acetylhexosamine, N-acetylneuraminic acid) and for identifying the specific fatty acyl chain and long-chain base of the ceramide moiety. Gangliosides are often analyzed in negative ion mode due to the acidic nature of the sialic acid residues, which are readily deprotonated. nih.govmdpi.com The resulting high-resolution mass spectrum allows for the clear identification of the monoisotopic mass and the resolution of isotopic peaks, confirming the molecular formula.

Table 1: Theoretical m/z Values for a Representative this compound Species Based on a molecular formula of C₈₄H₁₄₉N₃O₃₆ with a ceramide composition of d18:1/18:0. Monoisotopic Mass: 1861.00 Da.

| Ion Type | Charge (z) | Theoretical m/z |

| [M-H]⁻ | 1 | 1860.00 |

| [M-2H]²⁻ | 2 | 929.50 |

| [M+Na-2H]⁻ | 1 | 1882.98 |

| [M+K-2H]⁻ | 1 | 1898.95 |

| [M+Cl]⁻ | 1 | 1895.97 |

Tandem Mass Spectrometry (MS/MS) for Glycan Sequencing and Linkage Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to sequence the glycan portion of this compound. sc.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M-2H]²⁻ ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. acs.orgmdpi.com

The fragmentation of the glycan chain occurs at the glycosidic bonds, generating a series of B, C, Y, and Z ions that are characteristic of the monosaccharide sequence. nih.gov Key fragmentation patterns for gangliosides include:

Facile loss of sialic acid: Sialic acid residues are labile and are often the first to be lost during CID, resulting in prominent ions corresponding to [M - Neu5Ac] and [M - 2Neu5Ac].

Glycosidic bond cleavage: Sequential fragmentation along the glycan backbone reveals the order of the sugar residues.

Cross-ring fragmentation: Cleavage across the sugar rings (A and X ions) can provide valuable, albeit often complex, information regarding the positions of the glycosidic linkages. core.ac.uksato-lab.org

By systematically analyzing the mass differences between the fragment ions, the entire glycan sequence can be reconstructed. sato-lab.orgnih.gov

Table 2: Predicted Key MS/MS Fragment Ions for this compound (Negative Ion Mode) Based on a GD1b-type structure: Gal-GalNAc-[Neu5Ac-Neu5Ac]-Gal-Glc-Cer.

| Fragment Ion | Description | Cleavage Type |

| Y₀ | Ceramide | Glycosidic |

| Y₁ | Glc-Cer | Glycosidic |

| Y₂ | Gal-Glc-Cer | Glycosidic |

| Y₃ | GalNAc-Gal-Glc-Cer | Glycosidic |

| B₄ | Gal-GalNAc-Gal-Glc | Glycosidic |

| [M-H-Neu5Ac]⁻ | Loss of one sialic acid | Glycosidic |

| [M-H-2Neu5Ac]⁻ | Loss of two sialic acids | Glycosidic |

| Neu5Ac⁻ | Sialic acid anion | Glycosidic |

Lipidomics Approaches for Profiling this compound and Related Species

Lipidomics is the large-scale study of lipids, and MS-based lipidomics approaches are ideal for characterizing the structural heterogeneity of this compound and related gangliosides in biological samples. uni-muenchen.delipotype.com Natural sources of gangliosides are not single molecular species but rather complex mixtures of isoforms that differ in their ceramide structure. mdpi.com

These variations typically involve:

Fatty Acyl (FA) Chain Length: The length of the FA chain attached to the sphingoid base can vary (e.g., C16, C18, C20, C22, C24).

FA Chain Saturation: The FA chain can be saturated or contain one or more double bonds.

Long-Chain Base (LCB) Structure: The sphingoid base can also vary in chain length and saturation (e.g., d18:1, d20:1).

Table 3: Common Ceramide Variations and Corresponding Mass Differences

| Ceramide Variation | Change in Formula | Mass Difference (Da) |

| Fatty Acyl C18:0 → C20:0 | + C₂H₄ | + 28.03 |

| Fatty Acyl C18:0 → C16:0 | - C₂H₄ | - 28.03 |

| Fatty Acyl C18:0 → C18:1 | - H₂ | - 2.02 |

| LCB d18:1 → d20:1 | + C₂H₄ | + 28.03 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry excels at determining composition and sequence, NMR spectroscopy is the most powerful tool for the unambiguous determination of the three-dimensional structure of this compound, including the precise stereochemistry of glycosidic linkages and the conformation of the molecule. manchester.ac.ukcore.ac.ukresearchgate.net

1H and 13C NMR for Glycosidic Linkage Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide a wealth of information about the structure of this compound.

¹H NMR: The anomeric proton region (δ 4.2-5.5 ppm) is particularly informative. nih.gov The chemical shift and the ³J(H1,H2) coupling constant of each anomeric signal are diagnostic of the sugar type and its anomeric configuration (α or β). For example, a large coupling constant (~8 Hz) is typical for a trans-diaxial relationship between H-1 and H-2, indicating a β-linkage in sugars like glucose and galactose. researchgate.net

¹³C NMR: The anomeric carbon signals (δ 95-110 ppm) are also highly sensitive to the local environment. nih.gov The formation of a glycosidic linkage causes a significant downfield shift (glycosylation shift) in the signal of the carbon atom involved in the linkage and an upfield shift of the adjacent carbons. koreascience.kr By comparing the ¹³C spectrum of the ganglioside to reference spectra of the free monosaccharides, the linkage positions can be inferred. researchgate.netnih.gov

Table 4: Representative NMR Chemical Shifts for Key Moieties in Gangliosides

| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) |

| ¹H | β-Glc/Gal Anomeric (H-1) | ~ 4.3 - 4.5 |

| ¹H | α-Neu5Ac Axial (H-3ax) | ~ 1.7 - 1.8 |

| ¹H | α-Neu5Ac Equatorial (H-3eq) | ~ 2.7 - 2.8 |

| ¹³C | β-Glc/Gal Anomeric (C-1) | ~ 104 - 105 |

| ¹³C | α-Neu5Ac Anomeric (C-2) | ~ 100 - 101 |

| ¹³C | α-Neu5Ac Carboxyl (C-1) | ~ 174 - 176 |

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Complete Structural Assignment

While 1D NMR provides foundational data, complex molecules like this compound suffer from severe signal overlap. nih.gov Two-dimensional (2D) NMR experiments are essential to resolve these overlaps and establish connectivity for a complete and unambiguous structural assignment. harvard.eduhuji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edulibretexts.org It is used to trace the connectivity of protons within each individual sugar ring, allowing for the assignment of all protons in a spin system, starting from the easily identifiable anomeric proton.

TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY that reveals correlations between all protons within a coupled spin system, not just those that are directly coupled. libretexts.orglibretexts.org This is extremely useful for identifying all the protons belonging to a single monosaccharide residue, even when signals are heavily overlapped. harvard.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. sdsu.educolumbia.edu It is the primary method for assigning the ¹³C spectrum based on the previously established ¹H assignments. nih.govoxinst.comnih.gov

The combined, systematic application of these 2D NMR techniques allows for the complete and confident assignment of nearly every proton and carbon resonance, leading to the full structural elucidation of this compound. youtube.comnih.gov

Table 5: Summary of 2D NMR Techniques for Ganglioside Analysis

| Experiment | Type of Correlation | Primary Information Gained |

| COSY | ¹H-¹H (through-bond, 2-3 bonds) | Identifies adjacent protons within a spin system. |

| TOCSY | ¹H-¹H (through-bond, entire spin system) | Identifies all protons belonging to a single sugar residue. |

| HSQC | ¹H-¹³C (through-bond, 1 bond) | Assigns carbon signals based on attached proton signals. |

| HMBC | ¹H-¹³C (through-bond, 2-3 bonds) | Determines glycosidic linkage positions and sequence. |

Table 6: Compound Names Mentioned in the Article

| Abbreviation / Name | Full Chemical Name |

| This compound | A disialoganglioside of the ganglio-series |

| Neu5Ac | N-Acetylneuraminic acid |

| Gal | Galactose |

| Glc | Glucose |

| GalNAc | N-Acetylgalactosamine |

| Cer | Ceramide |

| GD1b | A specific disialoganglioside isomer |

Chromatographic and Electrophoretic Separation Techniques for this compound

The separation of this compound from complex biological mixtures is a critical step in its analysis. Chromatographic and electrophoretic techniques are paramount in achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and the flexibility of being coupled with a range of detectors for sensitive and specific detection.

A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of different lipoforms of this compound in human plasma and serum. nih.govresearchgate.netdntb.gov.ua This method typically involves extraction of the analyte from the sample, followed by separation on a C18 column with a gradient mobile phase. nih.gov The mass spectrometer, operating in negative ion mode, allows for the specific detection and quantification of precursor and product ions of this compound. nih.gov For instance, doubly charged precursor ions for different lipoforms (e.g., m/z 836.8 for C18 and m/z 850.8 for C20) can be monitored, both yielding a characteristic product ion (e.g., m/z 290.0). nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) provides a powerful tool for the comprehensive profiling of gangliosides, including this compound, in various cell lines. nih.govresearchgate.netmdpi.comnih.gov

In addition to mass spectrometry, fluorescence detection can be employed with HPLC. This requires derivatization of the ganglioside with a fluorescent tag. caymanchem.comnih.govsemanticscholar.orgacs.orgrsc.org This approach enhances the sensitivity of detection, making it suitable for real-time monitoring and high-resolution studies of the ganglioside's behavior in cellular membranes. caymanchem.comnih.gov Ultraviolet (UV) detection is another option, although it may offer less sensitivity and specificity compared to MS and fluorescence detection for this class of compounds. researchgate.netnih.govnih.gov

Table 1: Exemplary HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Phenomenex Kinetex C18 nih.gov |

| Mobile Phase | Gradient of ammonium acetate buffer, methanol, and isopropanol nih.gov |

| Detection Mode | Negative Ion Mode Mass Spectrometry nih.gov |

| Precursor Ions (m/z) | 836.8 (C18 lipoform), 850.8 (C20 lipoform) nih.gov |

| Product Ion (m/z) | 290.0 nih.gov |

| Linear Range | 4-1000 ng/mL (C18), 6-1500 ng/mL (C20) nih.gov |

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are widely used for the qualitative and semi-quantitative analysis of ganglioside profiles, including the identification of this compound. researchgate.netjcggdb.jpnih.govjhu.edu This technique separates gangliosides based on their differential migration through a silica gel stationary phase with a specific solvent system.

A common solvent system for ganglioside separation on TLC plates is a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 0.2% calcium chloride). researchgate.net Following chromatographic development, the separated gangliosides are visualized. A specific staining method for gangliosides involves spraying the plate with a resorcinol-HCl reagent and heating it. researchgate.netjcggdb.jpnih.govjhu.eduresearchgate.net This reagent reacts with the sialic acid residues of the gangliosides to produce a characteristic blue-violet color, allowing for their specific detection. researchgate.net The intensity of the color can be used for densitometric quantification. nih.govresearchgate.net

Table 2: Typical TLC System for Ganglioside Profiling

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel HPTLC Plate researchgate.net |

| Mobile Phase | Chloroform:Methanol:12 mM MgCl2 (58:40:9, v/v/v) researchgate.net |

| Visualization Reagent | Resorcinol-HCl researchgate.netjcggdb.jpnih.govjhu.eduresearchgate.net |

| Detection | Blue-violet bands upon heating researchgate.net |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged molecules like gangliosides. nih.govdntb.gov.uaresearchgate.netresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field. For enhanced sensitivity, CE is often coupled with laser-induced fluorescence (LIF) detection, which requires labeling of the ganglioside glycans with a fluorescent dye. nih.govdntb.gov.uaresearchgate.net

A validated CE-LIF method has been developed for the separation and quantification of nine major gangliosides, including this compound. nih.gov The optimization of the separation buffer, including its pH and the concentration of additives like lithium acetate, is crucial for achieving baseline separation of the different ganglioside species. nih.govresearchgate.net Micellar Electrokinetic Chromatography (MEKC), a modification of CE, can also be employed. wikipedia.orgnih.govresearchgate.netresearchgate.net In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer. wikipedia.org

Immunochemical Detection and Localization of this compound

Immunochemical methods, which rely on the specific recognition of this compound by antibodies, are powerful tools for its detection and localization in biological samples.

The development of highly specific monoclonal antibodies (mAbs) against this compound has been pivotal for its immunochemical detection. nih.govmdpi.com These antibodies, such as 3F8 and ch14.18, have been generated and extensively validated for their specificity. nih.gov

The validation of these antibodies is a rigorous process that involves multiple techniques to ensure they bind specifically to this compound with high affinity and minimal cross-reactivity to other related gangliosides. nih.govmdpi.combosterbio.comresearchgate.net Validation methods include:

Enzyme-Linked Immunosorbent Assay (ELISA): Used to determine the binding affinity and specificity of the antibody against purified this compound. researchgate.netnih.gov

Glycan Microarrays: These arrays contain a wide range of different glycans and are used to screen the antibody for potential off-target binding. nih.gov Studies have shown that therapeutic anti-II(3)Neu5Ac2GgOse4Cer antibodies can be highly specific, with minimal binding to other glycans. nih.gov

Cell-Based Assays: The antibody's ability to bind to cells that naturally express this compound is tested. This is often compared to its lack of binding to cells where the gene for the synthesis of this compound has been knocked out. mdpi.com

Table 3: Examples of Anti-II(3)Neu5Ac2GgOse4Cer Monoclonal Antibodies and their Validation

| Antibody | Type | Validation Methods |

|---|---|---|

| 3F8 | Murine IgG3 / Humanized nih.govmdpi.comresearchgate.net | Glycan microarrays, Cell binding studies, ELISA nih.govnih.govnih.gov |

| ch14.18 (Dinutuximab) | Chimeric IgG1 nih.gov | Glycan microarrays, Cell binding studies nih.gov |

| 3A7 | Murine oup.comsemanticscholar.org | Immunohistochemistry on known positive and negative tissues oup.comsemanticscholar.org |

| 14.G2a | Murine IgG2a mdpi.com | Immunocytochemistry on GD2-positive and GD2-knockout cell lines mdpi.com |

Specific antibodies against this compound are extensively used in immunohistochemistry (IHC) and immunocytochemistry (ICC) to visualize the expression and subcellular localization of this ganglioside in tissues and cells, respectively. nih.govoup.comsemanticscholar.orgnih.govmdpi.comnih.gov

In IHC, anti-II(3)Neu5Ac2GgOse4Cer antibodies are applied to tissue sections to detect the presence of the antigen. This has been particularly valuable in the study of tumors of neuroectodermal origin, such as neuroblastoma, where this compound is often highly expressed. nih.govoup.comsemanticscholar.org Studies have also investigated its expression in other cancers like breast carcinoma. nih.govnih.gov The staining pattern observed can provide valuable information about the localization of the ganglioside, which can be granular and predominantly cytoplasmic or perinuclear. nih.govnih.gov In some cases, intense cell surface staining is observed, which can be useful for detecting tumor cells in bone marrow or lymph nodes. oup.comsemanticscholar.org

Immunocytochemistry allows for the visualization of this compound at the cellular level. For instance, immunofluorescence staining of neuroblastoma cell lines with specific antibodies can confirm the surface expression of this ganglioside. mdpi.com

Glycomic and Glycoproteomic Approaches in the Context of this compound

Glycomics, the comprehensive study of the full complement of sugars (the glycome) in an organism, and glycoproteomics, the systematic analysis of glycoproteins, are essential for characterizing this compound. nih.govescholarship.org These approaches allow for detailed structural elucidation, quantification, and the study of its distribution in complex biological samples.

A primary challenge in the analysis of this compound is its heterogeneity, which arises from variations in both its glycan headgroup and its ceramide tail. nih.gov Furthermore, it exists alongside structurally similar isomers, such as GD1b, which differ only in the position of a sialic acid residue. acs.org Distinguishing between these isomers is critical as they can have distinct biological functions.

Mass spectrometry (MS) is a cornerstone technique in ganglioside analysis due to its high sensitivity and ability to provide detailed structural information. mdpi.comnih.gov Various MS-based strategies are employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is highly effective for separating different ganglioside species, including isomers like GD1a and GD1b, from complex mixtures before MS analysis. mdpi.com Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating gangliosides based on their polar glycan headgroups. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-MS is a powerful tool for analyzing the molecular weight and structure of gangliosides. researchgate.net It can be used for direct analysis of purified samples and for imaging mass spectrometry (IMS), which allows for the visualization of the spatial distribution of this compound directly in tissue sections. acs.org Tandem MS (MS/MS) experiments, often using collision-induced dissociation (CID), are used to fragment the molecule and determine the sequence of the oligosaccharide chain and the composition of the ceramide moiety. mdpi.com

Electrospray Ionization (ESI) MS: ESI is a soft ionization technique often coupled with LC that is suitable for analyzing gangliosides in solution. nih.gov It allows for the characterization of ganglioside structures and their quantification in various biological fluids and cell extracts.

Glycoproteomic approaches, while focusing on proteins with attached glycans, are relevant to the study of this compound as they help to understand the broader context of glycosylation in cellular processes. nih.govmedcraveonline.com By identifying the glycoproteins that are present in the same membrane microdomains (lipid rafts) as this compound, researchers can infer potential functional relationships and interaction networks.

| Technique | Abbreviation | Primary Application in this compound Research | Key Findings/Capabilities |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and quantification of gangliosides from complex biological mixtures. | Enables separation of isomers (e.g., GD1a from GD1b) and provides quantitative data on abundance in different cell lines or tissues. nih.govmdpi.com |

| Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry | MALDI-TOF MS | Structural characterization and spatial mapping in tissues. | Provides molecular weight information and fragmentation patterns for structural elucidation. researchgate.netresearchgate.net Imaging capabilities reveal tissue-specific localization. acs.org |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Structural analysis and quantification of gangliosides in solution. | Often coupled with LC for comprehensive profiling of ganglioside species in crude extracts. nih.gov |

| Tandem Mass Spectrometry | MS/MS | Detailed structural elucidation of the glycan and ceramide moieties. | Collision-induced dissociation (CID) fragments the molecule, allowing for the determination of the oligosaccharide sequence and lipid structure. mdpi.com |

Computational and In Silico Methods for Predicting this compound Interactions

Computational and in silico methods provide powerful tools to complement experimental data by offering insights into the dynamic behavior and molecular interactions of this compound at an atomic level. mdpi.com These approaches are particularly valuable for understanding how this ganglioside interacts with proteins and other lipids within the cell membrane.

Molecular Dynamics (MD) Simulations: MD simulation is a prominent computational technique used to study the physical movement of atoms and molecules over time. nih.govyoutube.com In the context of this compound, MD simulations are used to:

Investigate Conformational Dynamics: The flexible oligosaccharide chain of this compound can adopt multiple conformations. MD simulations can explore these conformational states in an aqueous environment or within a lipid bilayer, revealing the most stable arrangements and the role of hydrogen bonding in stabilizing these structures. nih.gov

Model Membrane Interactions: By embedding this compound into a simulated lipid bilayer, researchers can study its orientation, dynamics, and interactions with surrounding lipids and cholesterol. researchgate.net This helps to understand its role in the organization of membrane microdomains.

Predict Protein-Ganglioside Interactions: MD simulations can model the binding of proteins to this compound. For instance, simulations have been used to study the interaction between Botulinum Neurotoxin and GD1a, identifying key amino acid residues and sugar moieties involved in the binding. nih.gov This information is critical for understanding pathogenesis and for the rational design of inhibitors.

In Silico Docking and Binding Prediction: These computational methods are used to predict the preferred binding orientation of one molecule to another when they form a stable complex. nih.gov For this compound, these approaches can:

Identify Potential Binding Partners: By screening libraries of protein structures, it is possible to identify proteins that are likely to bind to the glycan headgroup of this compound. nih.gov

Characterize Binding Sites: Docking studies can predict the specific amino acids within a protein that form contacts with the ganglioside. This can reveal the binding "hotspots" and guide experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. nih.gov

Estimate Binding Affinity: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used in conjunction with MD simulations to calculate the binding free energy, providing a theoretical estimation of the strength of the interaction between this compound and a binding partner. nih.gov

| Method | Objective | Information Gained | Example Application |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulate the motion of this compound and its environment at an atomic level. | Conformational preferences, orientation in membranes, dynamic interactions with lipids and proteins. mdpi.comnih.gov | Studying the conformational flexibility of the GD1a oligosaccharide chain and its interaction with Botulinum Neurotoxin. nih.gov |

| Molecular Docking | Predict the binding pose of a ligand (e.g., a protein) to the this compound receptor. | Identification of binding sites, key interacting residues, and the geometry of the complex. | Predicting the binding of Siglec-7 to the sialic acid residues of GD1a. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the strength of the interaction between this compound and a binding partner. | Quantitative prediction of binding affinity, allowing for the comparison of different binding partners or mutants. | Calculating the binding energy between GD1a and Botulinum Neurotoxin to predict it as a preferred receptor over GD1b. nih.gov |

Comparative and Evolutionary Aspects of Ii 3 Neu5ac2ggose4cer

Interspecies Variation in II(3)Neu5Ac2GgOse4Cer Expression and Structure

While the fundamental structure of GD1a is conserved across many species, its expression levels and finer structural details can exhibit significant interspecies and even intraspecies variation. The major brain gangliosides, including GD1a, are remarkably conserved across mammals and birds, with GM1, GD1a, GD1b, and GT1b constituting over 90% of the total brain gangliosides in these species. nih.gov This high degree of conservation underscores their fundamental importance in the vertebrate nervous system. nih.gov

However, variations are observed, particularly in non-neural tissues and in the lipid (ceramide) portion of the molecule. For instance, studies on wild mice have revealed distinct differences in the ganglioside composition of the liver. nih.gov Most Japanese and some Chinese wild mice primarily express GM2(NeuGc) in the liver, whereas wild mice from other global populations also express significant amounts of GM1(NeuGc) and GD1a(NeuGc). nih.gov This points to genetic regulation of GD1a expression in peripheral tissues that varies between different mouse populations. nih.gov

Structural diversity of GD1a often arises from variations in the ceramide anchor, specifically in the length of the fatty acid chain. In rodent nerves, for example, GD1a in motor nerves predominantly contains shorter chain fatty acids (C16 and C18), while sensory nerves have a higher proportion of long-chain fatty acids (C22 and C24). oup.com These subtle structural differences can have significant biological implications, potentially influencing how antibodies recognize and bind to GD1a in different nerve types. oup.comresearchgate.net

An additional layer of structural variation comes from modifications to the sialic acid residues, such as O-acetylation. nih.gov While less common, these modifications can alter the properties and functions of GD1a.

| Species/Group | Tissue | Variation in GD1a Expression or Structure | Reference |

|---|---|---|---|

| Mammals and Birds | Brain | Highly conserved as a major ganglioside. | nih.gov |

| Wild Mice (various populations) | Liver | Expression of GD1a varies geographically; present in most populations but absent in many Japanese and some Chinese populations. | nih.gov |

| Rodents | Peripheral Nerves | Ceramide structure differs between motor (shorter fatty acid chains) and sensory nerves (longer fatty acid chains). | oup.com |

| Mouse | Brain | O-acetylated forms of GD1a are present, adding to structural diversity. | nih.gov |

Evolutionary Conservation of Ganglioside Biosynthetic Pathways

The biosynthetic pathway responsible for producing the major gangliosides, including GD1a, is highly conserved among vertebrates. nih.gov This conservation is evident in the sequential action of a series of glycosyltransferases and sialyltransferases that build the complex carbohydrate structure on a ceramide base. johnshopkins.edu

The synthesis of GD1a is part of the "a-series" pathway, which begins with the precursor ganglioside GM3. The pathway proceeds through the sequential addition of sugar and sialic acid units by specific enzymes. The core tetrasaccharide structure (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer) is shared among the major brain gangliosides. nih.gov The synthesis of GD1a from its precursor GM1 involves the terminal sialylation of the non-reducing terminal galactose, a step catalyzed by specific sialyltransferases. nih.govnih.gov